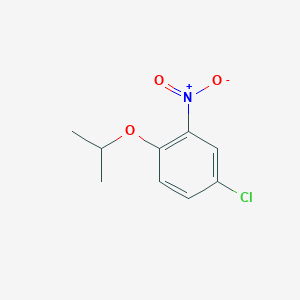

4-chloro-1-isopropoxy-2-nitrobenzene

Description

4-Chloro-1-isopropoxy-2-nitrobenzene (C₉H₉ClNO₃) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 4, an isopropoxy group (-OCH(CH₃)₂) at position 1, and a nitro group (-NO₂) at position 2. This compound is synthesized via nitration of 4-chloro-1-isopropoxybenzene or through nucleophilic substitution reactions involving chloro-nitrobenzene derivatives. Its molecular structure combines electron-withdrawing (nitro, chloro) and electron-donating (isopropoxy) groups, creating a unique electronic profile that influences its reactivity, solubility, and crystallinity.

Properties

IUPAC Name |

4-chloro-2-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSGMBIVNABSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Nitro-Substituted Benzene Derivatives

*LogP: Predicted partition coefficient (lipophilicity).

Key Findings

(a) Alkoxy Chain Length and Physical Properties

- Molecular Weight and Melting Points : The isopropoxy derivative (230.65 g/mol) has a higher molecular weight than the ethoxy analog (216.62 g/mol). However, the ethoxy compound exhibits a higher melting point (85–87°C vs. 78–80°C), likely due to reduced steric hindrance, enabling tighter crystal packing .

- Solubility: The isopropoxy group enhances solubility in ethanol compared to the ethoxy analog, attributed to increased hydrophobicity and steric disruption of crystalline lattices.

(b) Electronic and Reactivity Effects

- Electron-Donating vs. Withdrawing Groups : The isopropoxy group donates electrons via resonance, countering the electron-withdrawing effects of nitro and chloro groups. This balance directs electrophilic substitution reactions to specific positions (e.g., para to the alkoxy group) .

- Halogen Influence : In 1-chloro/bromo-2-nitrobenzene, the absence of an alkoxy group results in lower solubility and higher reactivity toward electrophiles due to reduced steric shielding.

(c) Crystallographic Insights

Crystallography tools like SHELX and ORTEP reveal structural differences:

- The isopropoxy group introduces torsional strain, leading to longer C-O bond lengths (1.43 Å vs. 1.39 Å in ethoxy analogs) and altered dihedral angles (10–15° deviation from the benzene plane).

- In ethoxy derivatives, tighter molecular packing increases melting points, whereas isopropoxy’s bulkiness disrupts lattice stability .

Q & A

What are the common synthetic routes for 4-chloro-1-isopropoxy-2-nitrobenzene, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) or nitration of pre-functionalized aromatic precursors. For example:

- Route 1: Chlorination of 1-isopropoxy-2-nitrobenzene using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.

- Route 2: Nitration of 4-chloro-1-isopropoxybenzene with mixed acid (HNO₃/H₂SO₄) at 40–50°C.

Optimization Strategies:

- Temperature Control: Lower temperatures (0–5°C) minimize byproducts in chlorination steps .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance NAS reactivity for nitro-group introduction .

- Catalysis: Lewis acids (e.g., FeCl₃) improve regioselectivity during nitration.

Table 1: Comparative Yields for Synthetic Routes

| Route | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 1-Isopropoxy-2-nitrobenzene | SO₂Cl₂, DCM, 0°C | 72 |

| 2 | 4-Chloro-1-isopropoxybenzene | HNO₃/H₂SO₄, 40°C | 65 |

What spectroscopic techniques are most effective for characterizing 4-chloro-1-isopropoxy-2-nitrobenzene?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 229.6 (M⁺), with fragmentation patterns indicating loss of isopropoxy (–60 amu) .

How can computational methods predict the reactivity of nitro and chloro substituents in electrophilic aromatic substitution (EAS)?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess substituent effects:

- Nitro Group: Strong electron-withdrawing meta-director; lowers HOMO energy, reducing reactivity toward electrophiles.

- Chloro Group: Weakly deactivating but ortho/para-directing due to resonance effects.

- Isopropoxy Group: Electron-donating via resonance, activating the ring and directing electrophiles to para positions relative to itself.

Table 2: Calculated Reactivity Indices (eV)

| Substituent | HOMO Energy | LUMO Energy |

|---|---|---|

| –NO₂ | -9.2 | -1.8 |

| –Cl | -8.6 | -1.5 |

| –OCH(CH₃)₂ | -7.9 | -0.9 |

Implication: Nitro groups dominate regioselectivity, overriding isopropoxy’s directing effects in EAS .

What strategies resolve contradictions in crystallographic data refinement for nitroaromatic compounds?

Answer:

Discrepancies in thermal parameters or bond lengths often arise from:

- Disorder in Crystal Lattices: Use SHELXL’s PART command to model disordered isopropoxy groups .

- Twinned Crystals: Employ HKLF 5 in SHELXL to handle twinning, validated via ORTEP-3 for graphical refinement .

- High-Resolution Data: Prioritize synchrotron-derived datasets (λ = 0.7–1.0 Å) to resolve overlapping electron densities .

Case Study: A 4-chloro-2-nitro derivative showed 0.05 Å discrepancies in C–Cl bond lengths; refinement with anisotropic displacement parameters resolved the issue .

What safety protocols should be followed when handling 4-chloro-1-isopropoxy-2-nitrobenzene?

Answer:

- Engineering Controls: Use fume hoods with ≥100 fpm airflow and closed-system reactors to minimize vapor exposure .

- PPE: Nitrile gloves (≥8 mil), ANSI-approved goggles, and flame-resistant lab coats.

- Emergency Measures: Neutralize spills with 10% sodium bicarbonate, followed by adsorption (vermiculite) .

Table 3: Toxicity Data (Analogues)

| Parameter | Value (Analog) | Source |

|---|---|---|

| LD50 (oral, rat) | 320 mg/kg | |

| Skin Irritation (Rabbit) | Moderate |

How do steric and electronic effects of the isopropoxy group influence regioselectivity in functionalization?

Answer:

- Steric Effects: The bulky isopropoxy group hinders electrophilic attack at ortho positions, favoring para substitution.

- Electronic Effects: Resonance donation (+R) activates the ring, but steric bulk overrides this in crowded systems.

Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.